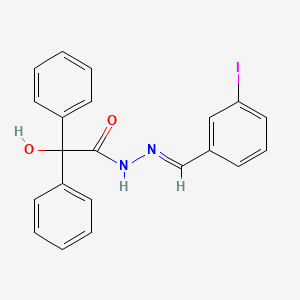

![molecular formula C16H16N2O3S B5554542 N-[2-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5554542.png)

N-[2-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to N-[2-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide often involves complex reactions that yield unique molecular structures. For instance, the practical synthesis of an orally active CCR5 antagonist demonstrates a method involving esterification followed by a Claisen type reaction and Suzuki−Miyaura reaction, highlighting a multi-step approach to synthesize complex benzamides (Ikemoto et al., 2005). These synthesis methodologies are crucial for creating compounds with specific biological activities and understanding the relationship between structure and function.

Molecular Structure Analysis

The molecular structure of benzamide compounds reveals insights into their chemical behavior and potential applications. A study on a novel benzamide with antioxidant activity employed X-ray diffraction and DFT calculations, showcasing the importance of molecular geometry, vibrational frequencies, and electronic properties in understanding compound characteristics (Demir et al., 2015). Such analyses are fundamental in predicting the reactivity and stability of benzamides under various conditions.

Chemical Reactions and Properties

Chemical reactions involving benzamides often result in the formation of compounds with significant biological activities. For example, the reaction of ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide under specific conditions leads to the synthesis of substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides, showcasing the versatility of benzamides in chemical synthesis (Mohebat et al., 2015). Understanding these reactions is crucial for developing new compounds with desired properties.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points, solubility, and crystalline forms, are essential for their characterization and application. Studies on crystalline forms of benzamides, like TKS159, provide detailed insights into their stability and potential pharmaceutical applications, underscoring the significance of thorough physical characterization (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of benzamides, including reactivity, stability, and interactions with biological molecules, are critical for their application in various fields. For instance, the analysis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide through spectroscopic methods and crystal structure determination provides valuable information on its potential as a chemical reagent or therapeutic agent (Saeed et al., 2010).

Scientific Research Applications

Polymerization Processes

Research by Mori, Sutoh, and Endo (2005) has demonstrated the controlled radical polymerization of a monosubstituted acrylamide having an amino acid moiety, showcasing the precision achievable in polymer synthesis. This process, utilizing reversible addition−fragmentation chain transfer (RAFT) polymerization, allows for the creation of polymers with controlled molecular weight and low polydispersity, essential for applications in materials science and engineering (Mori, Sutoh, & Endo, 2005).

Anticancer Drug Development

Zhou et al. (2008) described the synthesis and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a histone deacetylase (HDAC) inhibitor with potent anticancer activity. This compound selectively inhibits specific HDACs, offering a promising route for cancer therapy by modifying gene expression to halt cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Antimicrobial Properties

Limban et al. (2011) explored the synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas, revealing their activity against a range of bacterial and fungal strains. This research highlights the potential of structurally related compounds for developing new antimicrobial agents, particularly those with modifications on the phenyl group attached to the thiourea nitrogen, which significantly influences their antimicrobial efficacy (Limban et al., 2011).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(2-carbamoylphenyl)-2-methoxy-4-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-21-14-9-10(22-2)7-8-12(14)16(20)18-13-6-4-3-5-11(13)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZINHQYUTPXORK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-carbamoylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methoxypropyl)-9-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554474.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5554479.png)

![ethyl 2-(2-furoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5554491.png)

![3-(4-fluorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5554519.png)

![1-(4-methylphenyl)-4-[2-(methylthio)benzoyl]-2-piperazinone](/img/structure/B5554524.png)

![N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide](/img/structure/B5554528.png)

![2-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-5-(dimethylamino)pyridazin-3(2H)-one](/img/structure/B5554535.png)

![methyl 4-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B5554556.png)

![4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5554563.png)

![2-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B5554575.png)